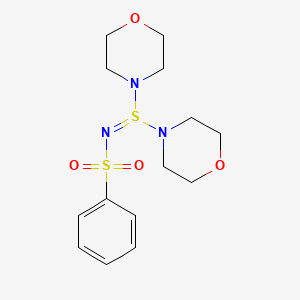
Ethyl 6-chloro-4-(2,5-dimethoxyanilino)-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-chloro-4-(2,5-dimethoxyanilino)-3-quinolinecarboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinolinecarboxylates and is known to exhibit promising biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutically Active Compounds
Quinoline derivatives are crucial intermediates for pharmaceutically active compounds. For instance, Bänziger et al. (2000) describe the efficient synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, demonstrating a methodology potentially applicable to related compounds for pharmaceutical use Bänziger, J. Cercus, and Wolfgang Stampfer, U. Sunay, 2000.
Photovoltaic Applications
Quinoline derivatives have been studied for their photovoltaic properties. Zeyada et al. (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, highlighting their potential in organic–inorganic photodiode fabrication. This suggests that ethyl 6-chloro-4-(2,5-dimethoxyanilino)-3-quinolinecarboxylate could find applications in solar energy conversion and photodiode technology Zeyada, El-Nahass, El-Shabaan, 2016.
Organic Electronics and Liquid Crystal Displays
Bojinov and Grabchev (2003) synthesized ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, demonstrating their potential as dyes with high orientation parameters in nematic liquid crystals. This indicates a potential application of related quinoline derivatives in the development of liquid crystal displays (LCDs) and organic electronic devices Bojinov, Grabchev, 2003.
Corrosion Inhibition
Quinoxalines, a related class of compounds, have been studied for their corrosion inhibition properties. Zarrouk et al. (2014) performed DFT calculations on quinoxalines to determine their efficiency as corrosion inhibitors, suggesting that quinoline derivatives could similarly be investigated for protective applications against metal corrosion Zarrouk et al., 2014.
Antituberculosis Agents
Quinoxaline-2-carboxylate 1,4-dioxide derivatives have been evaluated for their antituberculosis activity, as detailed by Jaso et al. (2005). This highlights the potential medicinal chemistry applications of quinoline derivatives in developing new antituberculosis agents Jaso, Zarranz, Aldana, Monge, 2005.
Eigenschaften
IUPAC Name |
ethyl 6-chloro-4-(2,5-dimethoxyanilino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-4-27-20(24)15-11-22-16-7-5-12(21)9-14(16)19(15)23-17-10-13(25-2)6-8-18(17)26-3/h5-11H,4H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIBYWKCNMGXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=C(C=CC(=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2758983.png)

![N-[Cyano-(4-fluorophenyl)methyl]-2-(oxolan-3-yl)acetamide](/img/structure/B2758985.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2758986.png)


![N,5-di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2758993.png)

![3-chloro-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2758996.png)
![N-(2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2758998.png)
![N-methyl-N-(3-methylphenyl)-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2758999.png)

![5-[(diethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2759004.png)
![6-[3-(dimethylamino)acryloyl]-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B2759005.png)